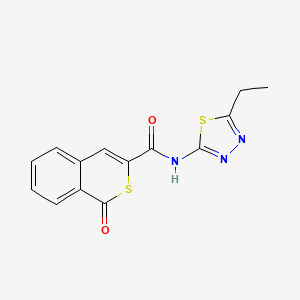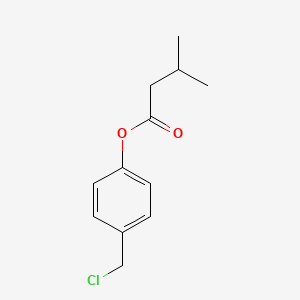
4-(Chloromethyl)phenyl 3-methylbutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Chloromethyl)phenyl 3-methylbutanoate: is an organic compound with the molecular formula C12H15ClO2 It is a derivative of phenyl butanoate, where the phenyl ring is substituted with a chloromethyl group at the para position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)phenyl 3-methylbutanoate typically involves the esterification of 4-(chloromethyl)phenol with 3-methylbutanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反応の分析
Types of Reactions
Substitution Reactions: The chloromethyl group in 4-(Chloromethyl)phenyl 3-methylbutanoate can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes depending on the oxidizing agent and reaction conditions.
Reduction Reactions: Reduction of the ester group can yield alcohols, while reduction of the chloromethyl group can produce methyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of hydroxymethyl, aminomethyl, or thiomethyl derivatives.
Oxidation: Formation of 4-(carboxymethyl)phenyl 3-methylbutanoate or 4-(formylmethyl)phenyl 3-methylbutanoate.
Reduction: Formation of 4-(methyl)phenyl 3-methylbutanoate or 4-(chloromethyl)phenyl 3-methylbutanol.
科学的研究の応用
4-(Chloromethyl)phenyl 3-methylbutanoate: has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs that can be activated in the body to release active therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 4-(Chloromethyl)phenyl 3-methylbutanoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The chloromethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in proteins or DNA, thereby affecting their function.
類似化合物との比較
4-(Chloromethyl)phenyl 3-methylbutanoate: can be compared with other phenyl esters and chloromethyl derivatives:
Phenyl Butanoate: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
4-(Chloromethyl)phenyl Acetate: Similar structure but with a shorter acyl chain, which may affect its reactivity and biological activity.
4-(Bromomethyl)phenyl 3-methylbutanoate: The bromine atom can be more reactive in substitution reactions compared to chlorine, leading to different reaction kinetics and products.
This compound in various fields of research.
特性
IUPAC Name |
[4-(chloromethyl)phenyl] 3-methylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO2/c1-9(2)7-12(14)15-11-5-3-10(8-13)4-6-11/h3-6,9H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJMQNGVPFGDKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OC1=CC=C(C=C1)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)benzene-1-sulfonamide](/img/structure/B2851961.png)
![[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2851966.png)
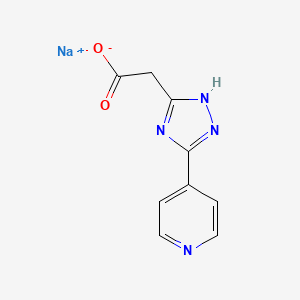
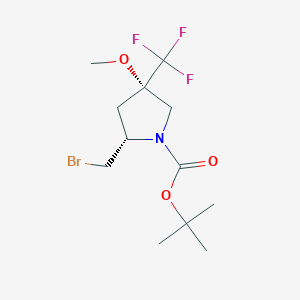
![2-amino-4-(3-methoxyphenyl)-7-methyl-5-oxo-6-phenethyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2851972.png)
![3-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2851973.png)

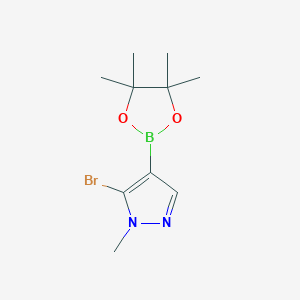
![2-{[1-(2-chloro-6-fluorophenyl)ethyl]amino}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2851978.png)
![2-(2-(4-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2851980.png)
![2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(3-ethylphenyl)acetamide](/img/structure/B2851981.png)
![1-(3-chlorobenzenesulfonyl)-5-[(E)-1-(4-chlorophenoxy)-2-phenylethenyl]-1H-pyrazole](/img/structure/B2851982.png)
![4-{[(4-Methylbenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine](/img/structure/B2851983.png)
